

# Ammonium Decanoate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ammonium decanoate

Cat. No.: B103432

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## Introduction

**Ammonium decanoate** is an amphiphilic molecule consisting of a ten-carbon hydrophobic tail and a hydrophilic ammonium carboxylate head group. This structure imparts surfactant properties, making it a subject of interest in various chemical and industrial applications, including the formation of micelles and vesicles. This technical guide provides a detailed overview of the known chemical and physical properties of **ammonium decanoate**, methodologies for its synthesis, and expected spectroscopic characteristics.

## Chemical and Physical Properties

**Ammonium decanoate** is the ammonium salt of decanoic acid. While it is known to be soluble in water, specific quantitative data for some of its physical properties, such as a precise melting point and density, are not readily available in publicly accessible literature. The properties of its precursor, decanoic acid, are well-documented and provided for context.

Table 1: General and Chemical Properties of **Ammonium Decanoate**

Property	Value	Source
Chemical Name	Ammonium decanoate	N/A
CAS Number	16530-70-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>23</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	189.30 g/mol	<a href="#">[3]</a>
IUPAC Name	azanium;decanoate	<a href="#">[3]</a>
Structure	A ten-carbon chain with a carboxylate group (COO <sup>-</sup> ) ionically bonded to an ammonium cation (NH <sub>4</sub> <sup>+</sup> )	<a href="#">[3]</a>

Table 2: Physical Properties of **Ammonium Decanoate** and Related Compounds

Property	Ammonium Decanoate	Decanoic Acid (for comparison)	Source
Melting Point	Data not available in searched literature.	31.6 °C	N/A
Boiling Point	269.6°C at 760 mmHg	270 °C	[1]
Density	Data not available in searched literature.	0.893 g/cm <sup>3</sup> at 25 °C	N/A
Solubility	Soluble in water. A mixture of ethanol and water (e.g., 3:1 v/v) can be used for recrystallization.	Soluble in organic solvents.	[3]
Flash Point	121.8°C	147 °C	[1]
Vapor Pressure	0.00355 mmHg at 25°C	N/A	[1]
Critical Micelle Concentration (CMC)	Approximately 8 mM in aqueous solution. The exact value is sensitive to solution conditions such as pH and ionic strength.	N/A	[3]

## Experimental Protocols

### Synthesis of Ammonium Decanoate via Neutralization

The most common method for synthesizing **ammonium decanoate** is through the direct acid-base neutralization of decanoic acid with ammonium hydroxide.

Materials:

- Decanoic acid
- Aqueous ammonium hydroxide

- Ethanol
- Standard laboratory glassware (beaker, magnetic stirrer, dropping funnel)
- Heating mantle
- Crystallization dish

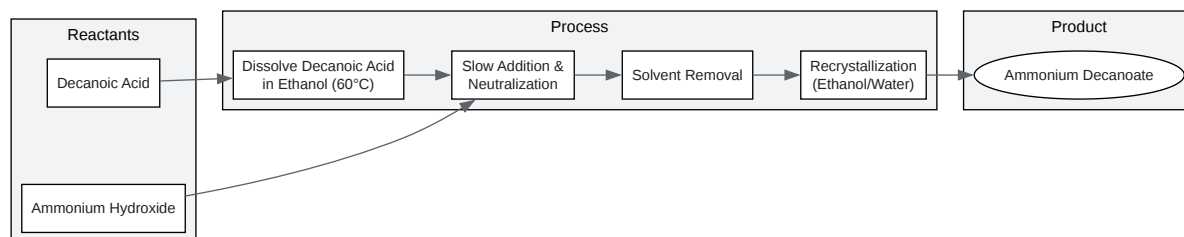
#### Procedure:

- Dissolve decanoic acid in ethanol in a beaker, typically at an elevated temperature (e.g., 60°C) to ensure complete dissolution.
- While stirring the solution, add a slight molar excess of aqueous ammonium hydroxide dropwise using a dropping funnel. The addition should be slow to control the exothermic reaction.
- Continue stirring the reaction mixture for a sufficient period to ensure the neutralization is complete.
- The resulting solution contains **ammonium decanoate**. To isolate the product, the solvent can be removed under reduced pressure.
- For purification, recrystallization can be performed. An effective solvent system is a mixture of ethanol and water (e.g., 3:1 v/v). Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to form crystals.
- Collect the purified crystals by filtration and dry them appropriately.

This method typically yields **ammonium decanoate** with a purity of  $\geq 98\%$  and a yield in the range of 85–92%.<sup>[3]</sup>

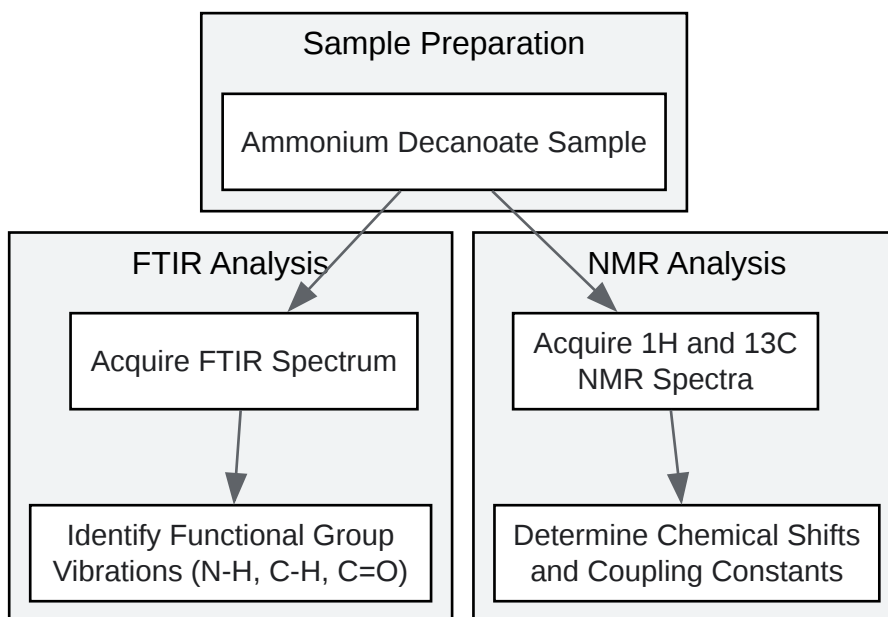
## Mandatory Visualizations

## Logical Relationships and Workflows



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Synthesis workflow for **ammonium decanoate**.



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Workflow for spectroscopic analysis.

## Expected Spectroscopic Data

While specific experimental spectra for **ammonium decanoate** were not found in the literature search, the expected features can be predicted based on its molecular structure.

**FTIR Spectroscopy:** An FTIR spectrum of **ammonium decanoate** would be expected to show characteristic absorption bands for its functional groups:

- N-H stretching: Broad bands in the region of 3000-3300  $\text{cm}^{-1}$  corresponding to the ammonium cation.
- C-H stretching: Sharp bands between 2850 and 3000  $\text{cm}^{-1}$  from the alkyl chain.
- C=O stretching: A strong absorption band around 1550-1610  $\text{cm}^{-1}$  for the carboxylate anion.
- N-H bending: A band around 1400-1500  $\text{cm}^{-1}$ .

**NMR Spectroscopy:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would provide information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR:
  - A broad signal for the ammonium protons.
  - A triplet around 0.9 ppm for the terminal methyl group ( $\text{CH}_3$ ).
  - A multiplet around 1.2-1.6 ppm for the methylene groups ( $\text{CH}_2$ ) of the alkyl chain.
  - A triplet around 2.2 ppm for the methylene group adjacent to the carboxylate group.
- $^{13}\text{C}$  NMR:
  - A signal for the carboxylate carbon around 180 ppm.
  - A series of signals for the methylene carbons of the alkyl chain between 20 and 40 ppm.
  - A signal for the terminal methyl carbon around 14 ppm.

## Signaling Pathways

No information regarding the involvement of **ammonium decanoate** in biological signaling pathways was identified in the literature search. Its primary characterization is as a surfactant.

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## References

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